molecular formula C10H8ClF3O3 B2837132 Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate CAS No. 1965304-83-9

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate

Cat. No. B2837132
CAS RN: 1965304-83-9
M. Wt: 268.62
InChI Key: OYULCNSKBVHRAP-UHFFFAOYSA-N
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Description

“Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate” is a chemical compound that contains a trifluoromethyl group . Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They are often used in the pharmaceutical and agrochemical industries . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Molecular Structure Analysis

The molecular structure of “Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate” is likely to be influenced by the presence of the trifluoromethyl group and the phenoxy group. The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate” are not available, it’s worth noting that trifluoromethyl group-containing compounds have been used in various chemical reactions. For instance, trifluoromethyl aromatics can be prepared by the reaction of aryl iodides with trifluoromethyl copper .

Future Directions

The future directions for “Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate” and similar compounds could involve further exploration of their potential applications in the pharmaceutical and agrochemical industries. The unique properties of the trifluoromethyl group make these compounds interesting targets for future research .

properties

IUPAC Name

methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O3/c1-16-9(15)5-17-6-2-3-8(11)7(4-6)10(12,13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCNSKBVHRAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate

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